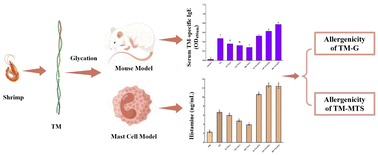Investigation of the allergenicity alterations of shrimp tropomyosin as glycated by glucose and maltotriose containing advanced glycation end products
Food & Function Pub Date: 2023-11-15 DOI: 10.1039/D3FO04440H
Abstract
Tropomyosin (TM) is the major allergen in shrimp that is known to be the primary trigger for shrimp-induced food allergy. Our previous reports suggest that glycation could reduce the allergenicity of TM and the reduction of allergenicity is largely dependent on the sources of saccharides. This investigation aimed to investigate the glycation of TM by glucose and maltotriose as well as the effects of glycation on the allergenicity of TM. Compared to TM, the IgG-binding capacity and IgE-binding capacity of tropomyosin glycated by glucose (TM-G) was greatly reduced with a longer glycation time, the release of allergic mediators from RBL-2H3 mast cells was reduced in a time-dependent manner, and weaker allergic reactions were induced in BALB/c mice. Conversely, tropomyosin glycated by maltotriose (TM-MTS) exhibited a stronger allergenicity after 48 hours of glycation due to the generation of neoallergens that were derived from the advanced glycation end products (AGEs). In conclusion, glucose could be used to desensitize the shrimp TM-induced food allergy via glycation, which could significantly reduce the allergenicity and alleviate allergic symptoms. This work could provide a novel approach to reduce the allergenicity of shrimp tropomyosin and prevent the shrimp tropomyosin-induced food allergy.


Recommended Literature
- [1] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [2] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [3] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [4] One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes†
- [5] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [6] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [7] Plasma profiling-time of flight mass spectrometry: considerations to exploit its analytical performance for materials characterization†
- [8] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [9] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [10] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources

Journal Name:Food & Function
Research Products
-
CAS no.: 14941-53-8
-
CAS no.: 1076-07-9









